2,5-Dimethyl-4'-morpholinomethyl benzophenone
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Description
2,5-Dimethyl-4’-morpholinomethyl benzophenone is a chemical compound with the molecular formula C20H23NO2 . It has a molecular weight of 309.4 . This compound is used in scientific research and its unique structure enables diverse applications, including drug synthesis, photoinitiators, and polymer chemistry.
Molecular Structure Analysis
The InChI code for 2,5-Dimethyl-4’-morpholinomethyl benzophenone is1S/C20H23NO2/c1-15-3-8-19(16(2)13-15)20(22)18-6-4-17(5-7-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3
. This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.
Scientific Research Applications
Photoreaction and Crystal Structure Analysis
2,5-Dimethyl-3,4-dinitrothiophen reacts with morpholine, resulting in the formation of 2,5-dimethyl-trans-2,3-dimorpholino-4-nitro-2,3-dihydrothiophen. The crystal structure of this compound was determined, revealing significant steric hindrance and different C–S bond lengths, indicating its potential in detailed structural analysis and understanding steric effects in molecular chemistry (Mugnoli et al., 1980).
Cytotoxicity Analysis in Anticancer Research
A study on 2-(N-cyclicamino)chromone derivatives, including a compound structurally similar to 2,5-Dimethyl-4'-morpholinomethyl benzophenone, showed high tumor-specificity in cancer research. This highlights its potential use in developing new anticancer drugs (Shi et al., 2018).
Photochemical Properties in Biochemical Applications
Benzophenone photophores, closely related to 2,5-Dimethyl-4'-morpholinomethyl benzophenone, exhibit unique photochemical properties useful in biological chemistry. These properties include hydrogen atom abstraction from C-H bonds and covalent C-C bond formation, making them useful in biochemical applications such as proteome profiling and bioconjugation (Dormán et al., 2016).
Environmental Applications in Water Treatment
The use of tertiary amine-functionalized adsorption resins for the removal of benzophenone-4 from water highlights the environmental applications of benzophenone derivatives. These compounds show potential in improving water treatment methods (Zhou et al., 2018).
properties
IUPAC Name |
(2,5-dimethylphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-15-3-4-16(2)19(13-15)20(22)18-7-5-17(6-8-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIZPRXEMZZLMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642637 |
Source
|
Record name | (2,5-Dimethylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-4'-morpholinomethyl benzophenone | |
CAS RN |
898770-08-6 |
Source
|
Record name | Methanone, (2,5-dimethylphenyl)[4-(4-morpholinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898770-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,5-Dimethylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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